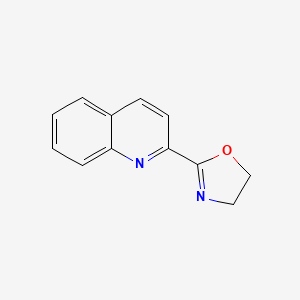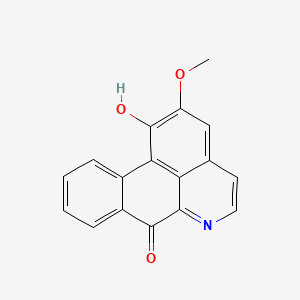
Trachelogenin
Descripción general
Descripción
Trachelogenina es un lignano de origen natural, un tipo de compuesto polifenólico, que se encuentra en diversas especies vegetales, particularmente en el género Trachelospermum. Ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antitumorales y osteoprotectores .
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor para la síntesis de otros lignanos bioactivos.
Biología: Estudiado por su papel en la modulación de las vías celulares y la expresión génica.
Medicina: Investigado por sus propiedades antiinflamatorias, antitumorales y osteoprotectoras.
Industria: Posibles aplicaciones en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
Trachelogenina ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la osteoclastogénesis: Trachelogenina se une a la asociación proximal 1 de Ras (Rap1) e inhibe su activación, previniendo la pérdida ósea subcondral.
Mejora de la supervivencia de los condrocitos: Induce la regulación positiva del factor 1 alfa inducible por hipoxia (HIF1α), promoviendo la glucólisis y mejorando la supervivencia de los condrocitos.
Efectos antiinflamatorios y antitumorales: Trachelogenina modula varias vías de señalización, incluida la vía JAK / STAT, para ejercer sus efectos antiinflamatorios y antitumorales.
Safety and Hazards
When handling Trachelogenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Trachelogenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate the production of cytokines, reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . This modulation helps in attenuating inflammatory responses. In epithelial cells, this compound enhances the integrity of the intestinal barrier, reducing allergen permeation and potentially alleviating conditions like food allergies and inflammatory bowel disease . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to specific receptors on the cell surface, initiating a cascade of signaling events that modulate cellular responses. It inhibits the activity of enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods this compound exhibits stability under various conditions, maintaining its bioactivity over timeIn vitro and in vivo studies have shown that this compound can exert sustained anti-inflammatory and cytoprotective effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and cytoprotective effects without significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to detrimental effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic processes influence the bioavailability and pharmacokinetics of this compound . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall biological activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its therapeutic effects . The transport and distribution of this compound are influenced by factors such as its lipophilicity and interactions with cellular transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and exerts its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Trachelogenina se puede sintetizar a través de varias rutas químicas. Un método común implica el acoplamiento oxidativo de derivados del alcohol coniferílico. Este proceso generalmente requiere el uso de agentes oxidantes como óxido de plata o permanganato de potasio en condiciones controladas .
Métodos de producción industrial: La producción industrial de trachelogenina a menudo implica la extracción de fuentes vegetales, particularmente de Trachelospermum jasminoides. El proceso de extracción incluye la extracción con solvente seguida de purificación cromatográfica para aislar el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Trachelogenina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Trachelogenina se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la trachelogenina en sus correspondientes derivados dihidro.
Reactivos y condiciones comunes:
Agentes oxidantes: Óxido de plata, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados dihidro y diversos lignanos sustituidos .
Comparación Con Compuestos Similares
Trachelogenina es estructural y funcionalmente similar a otros lignanos como la arctigenina y la matairesinol. es único en su doble mecanismo de acción en el tratamiento de la osteoartritis, combinando tanto la inhibición de la osteoclastogénesis como la mejora de la supervivencia de los condrocitos .
Compuestos similares:
Arctigenina: Conocido por sus propiedades antiinflamatorias y antitumorales.
Matairesinol: Exhibe actividades antioxidantes y anticancerígenas.
Nortrachelogenina: Otro lignano con actividades biológicas similares.
En conclusión, trachelogenina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus mecanismos de acción únicos y sus diversas propiedades farmacológicas la convierten en una candidata prometedora para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKLQNMNKWSB-BTYIYWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187799 | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-69-3 | |
| Record name | (-)-Trachelogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trachelogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRACHELOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


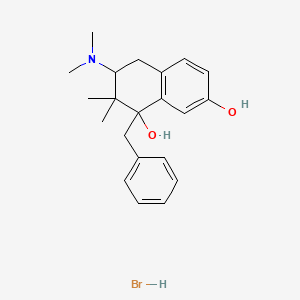

![2-[(2-Chlorophenyl)methylthio]-6-nitro-1,3-benzothiazole](/img/structure/B1215003.png)
![2-[7-(Carboxymethoxy)-4-methyl-2-oxo-1-benzopyran-3-yl]acetic acid](/img/structure/B1215004.png)
![N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide](/img/structure/B1215005.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B1215006.png)
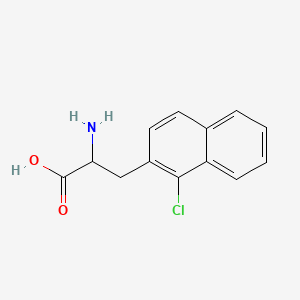
![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)
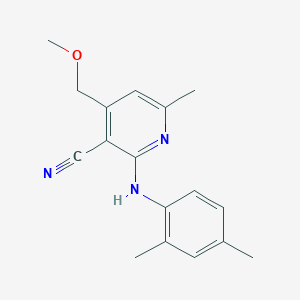
![2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid ethyl ester](/img/structure/B1215011.png)

